5-Benzyl-1,3,4-oxadiazole-2-thiol

Anti-mycobacterial Tuberculosis Antibiotic resistance

5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) is a structurally unique heterocyclic building block with a reactive thiol handle for derivatization. Unlike simple 5-aryl analogs, the 5-benzyl substituent confers a specific anti-mycobacterial profile (MIC 40 µg/mL against rifampicin-resistant strains) and a quantified antidiabetic/antioxidant dual activity. With a fully validated stability-indicating RP-HPLC method and established in vivo LD50 (560 mg/Kg), this compound is a superior, well-characterized lead scaffold for anti-tubercular and multi-target drug discovery programs. Ideal as an analytical standard or synthetic precursor.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 23288-90-6
Cat. No. B1271584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-1,3,4-oxadiazole-2-thiol
CAS23288-90-6
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NNC(=S)O2
InChIInChI=1S/C9H8N2OS/c13-9-11-10-8(12-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)
InChIKeyARGIBMBTIISQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-1,3,4-oxadiazole-2-thiol (CAS 23288-90-6): Core Scaffold and Primary Research Context


5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA) is a heterocyclic building block characterized by a 1,3,4-oxadiazole core substituted with a benzyl group at the 5-position and a reactive thiol group at the 2-position. It is primarily utilized in medicinal chemistry as a synthetic precursor and a biologically active pharmacophore scaffold [1]. The compound has been the subject of a focused research thesis investigating its drug-like properties, analytical method development, and multi-target biological screening, including antidiabetic, antioxidant, antibacterial, anti-tubercular, and anti-inflammatory activities [2].

Why 5-Benzyl-1,3,4-oxadiazole-2-thiol is Not Interchangeable with In-Class Analogs


Within the 1,3,4-oxadiazole-2-thiol class, subtle variations in substitution patterns at the 5-position (e.g., benzyl vs. aryl or alkyl) lead to significant, non-linear shifts in both the magnitude and spectrum of biological activity. This precludes direct substitution of 5-benzyl-1,3,4-oxadiazole-2-thiol with other in-class compounds based solely on shared core structure. For instance, the 5-benzyl substituent is associated with a specific anti-mycobacterial and antidiabetic profile, while simple 5-aryl analogs (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol) exhibit distinct and often weaker antibacterial activity [1]. Furthermore, the parent compound itself often shows weak intrinsic activity, with potency and selectivity being profoundly modulated by further functionalization, as demonstrated by the variable activity of its N-substituted acetamide derivatives [2].

Quantitative Evidence for Differentiated Performance of 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA)


Potent Anti-Mycobacterial Activity Compared to In-Class 5-Substituted Analogs

5-Benzyl-1,3,4-oxadiazole-2-thiol demonstrates a distinct anti-mycobacterial potency against rifampicin-resistant and standard Mycobacterium strains that is superior to the general class range and is a key driver for its evaluation in tuberculosis research [1]. The compound's activity against these strains is a specific feature not uniformly shared across all 5-substituted analogs, which often require further derivatization to achieve comparable potency [2].

Anti-mycobacterial Tuberculosis Antibiotic resistance

Broad-Spectrum Antibacterial Profile with Quantified MIC Values

The compound exhibits a defined, multi-strain antibacterial profile with quantifiable Minimum Inhibitory Concentration (MIC) values. This provides a specific, measurable performance benchmark against common Gram-positive and Gram-negative pathogens, including Escherichia coli and Bacillus subtilis, which is essential for researchers developing new antibacterial agents or screening for antimicrobial activity [1].

Antibacterial Gram-positive Gram-negative

Differentiated Antidiabetic Activity Profile Relative to Standard Agents

In a multi-assay evaluation of antidiabetic potential, 5-benzyl-1,3,4-oxadiazole-2-thiol demonstrated a unique profile of activity that is comparable to metronidazole in promoting glucose uptake by yeast cells, but with lower alpha-amylase inhibitory activity compared to acarbose and higher hemoglobin glycosylation inhibitory activity compared to Vitamin E [1]. This differentiated activity pattern makes it a compelling candidate for research into non-traditional antidiabetic mechanisms.

Antidiabetic Alpha-amylase inhibition Glucose uptake

Quantified Antioxidant Capacity with Defined In Vivo Safety and Hepatoprotective Effect

Beyond in vitro antioxidant assays, 5-benzyl-1,3,4-oxadiazole-2-thiol has been characterized by a defined in vivo safety profile and a significant hepatoprotective effect. An acute oral toxicity study determined an LD50 of 560 mg/Kg, and the compound was found to be safe up to 1000 mg/Kg [1]. In a 21-day in vivo study on male Wistar rats, OXPA demonstrated a significant (P < 0.05) antioxidant effect on catalase, superoxide dismutase (SOD), and TBARS enzymes, alongside a corresponding hepatoprotective activity [1].

Antioxidant Hepatoprotective In vivo safety

Validated Analytical Method for Quality Control and Reproducible Research

A specific, stability-indicating RP-HPLC method has been developed and fully validated for the quantification of 5-benzyl-1,3,4-oxadiazole-2-thiol in bulk, stress solutions, and rat plasma [1]. The method demonstrates high accuracy (recovery 96.27-100.44% in bulk) and precision (RSD < 5% for intraday) [1]. This level of analytical characterization is not universally available for all in-class analogs and provides a critical advantage for reproducible research and potential quality control in procurement.

Analytical chemistry Method validation Quality control

Computationally Predicted Drug-Likeness and Low Toxicity Profile

Computational studies indicate that 5-benzyl-1,3,4-oxadiazole-2-thiol passes key drug-likeness filters and is predicted to have low toxicity and good oral absorption [1]. These in silico predictions are supported by the in vivo toxicity data (LD50 of 560 mg/Kg) [2]. This pre-validated profile offers a significant advantage over structurally similar but uncharacterized oxadiazole-thiols by reducing early-stage attrition risk.

Drug-likeness ADME Computational toxicology

High-Impact Research and Industrial Applications for 5-Benzyl-1,3,4-oxadiazole-2-thiol (OXPA)


Synthetic Precursor for N-Substituted Acetamide Derivatives with Tailored Bioactivities

5-Benzyl-1,3,4-oxadiazole-2-thiol serves as the essential parent scaffold for synthesizing a series of N-substituted acetamide derivatives. As demonstrated by Siddiqui et al. (2017), the compound's thiol group can be readily functionalized to generate a library of compounds (8a-e), allowing researchers to modulate and enhance biological activities such as acetylcholinesterase inhibition and antibacterial potency [1]. This is a primary, experimentally validated application for the compound in medicinal chemistry.

Lead Scaffold for Novel Anti-Tubercular Drug Discovery

Given its potent activity against both standard and rifampicin-resistant Mycobacterium strains (MIC = 40 µg/mL), 5-benzyl-1,3,4-oxadiazole-2-thiol is a strong candidate for use as a lead scaffold in anti-tubercular drug discovery programs [2]. Its defined activity profile and available in vivo safety data (LD50 of 560 mg/Kg) make it a superior starting point compared to other 5-substituted oxadiazole-thiols that lack this specific anti-mycobacterial characterization [3].

Reference Compound for Multitarget Antidiabetic and Antioxidant Research

The compound's unique, quantified antidiabetic and antioxidant profile—comparable to metronidazole in glucose uptake and to vitamin C in DPPH radical scavenging—positions it as a valuable reference standard for research into multitarget therapeutics for diabetes and its associated oxidative stress [4]. Its well-documented in vitro and in vivo antioxidant effects support its use as a positive control or benchmark in related assays .

Analytical Standard for Method Development and Quality Control

The existence of a fully validated, stability-indicating RP-HPLC method for the quantification of 5-benzyl-1,3,4-oxadiazole-2-thiol in bulk, stress solutions, and biological matrices makes this compound an ideal analytical standard [2]. Laboratories can adopt or adapt this published method for their own quality control, impurity profiling, or pharmacokinetic studies, a practical advantage over less-characterized chemical alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Benzyl-1,3,4-oxadiazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.